1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-(2-ethoxybenzoyl)piperazine
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Overview
Description
1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-(2-ethoxybenzoyl)piperazine is a complex organic compound that features a unique combination of benzodioxole, cyclopropane, and piperazine moieties
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various cellular pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Compounds with similar structures have been found to induce changes at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-(2-ethoxybenzoyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Cyclopropanation: The benzodioxole derivative is then subjected to cyclopropanation using reagents such as diazomethane or Simmons-Smith reagents.
Piperazine coupling: The cyclopropane derivative is then coupled with piperazine using coupling agents like EDCI or DCC in the presence of a base.
Ethoxybenzoylation: Finally, the piperazine derivative is acylated with 2-ethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-(2-ethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-(2-ethoxybenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders or cancer.
Pharmacology: It can be studied for its potential as a receptor agonist or antagonist.
Materials Science: It can be used in the synthesis of novel polymers or as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety and an ethanol group.
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with an ethanol group.
1-benzo[1,3]dioxol-5-yl-indoles: Compounds with a benzodioxole moiety and an indole ring, studied for their anticancer properties.
Uniqueness
1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-(2-ethoxybenzoyl)piperazine is unique due to its combination of benzodioxole, cyclopropane, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(2-ethoxybenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-2-29-20-6-4-3-5-17(20)23(27)25-9-11-26(12-10-25)24(28)19-14-18(19)16-7-8-21-22(13-16)31-15-30-21/h3-8,13,18-19H,2,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNFBXKSAVPLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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